molecular formula C8H4ClF3N2 B1392785 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1019027-76-9

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1392785
CAS No.: 1019027-76-9
M. Wt: 220.58 g/mol
InChI Key: YTENKTQBNUJPQP-UHFFFAOYSA-N
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Description

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and material science .

Biochemical Analysis

Biochemical Properties

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly as an activator of the glucagon-like peptide 1 receptor (GLP-1R). This receptor is involved in the regulation of glucose metabolism and insulin secretion. The compound has been shown to increase the secretion of glucagon-like peptide 1, thereby enhancing glucose responsiveness in both in vitro and pharmacological analyses .

In terms of interactions, this compound interacts with the glucagon-like peptide 1 receptor, leading to the activation of downstream signaling pathways. This interaction is selective, making the compound a potential candidate for the development of anti-diabetic treatments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, the compound stimulates insulin release, which is crucial for maintaining blood glucose levels . Additionally, it suppresses the release of glucagon from alpha cells, further contributing to glucose homeostasis .

This compound also influences cell signaling pathways, particularly those involved in glucose metabolism. It enhances the glucose responsiveness of rodent and human islets in vitro, indicating its potential to improve insulin sensitivity and glucose uptake . Furthermore, the compound has been reported to increase beta cell mass in rodents, reduce cell apoptosis, and stimulate the differentiation of islet precursor cells into beta cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the glucagon-like peptide 1 receptor. This binding leads to the activation of the receptor and subsequent initiation of intracellular signaling cascades . The compound’s ability to selectively activate the glucagon-like peptide 1 receptor makes it a valuable tool for studying the receptor’s role in glucose metabolism and insulin secretion.

Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in glucose metabolism. This modulation can lead to changes in the expression of genes that regulate insulin secretion, glucose uptake, and beta cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its activity over extended periods

Long-term studies have shown that this compound can have sustained effects on glucose metabolism and insulin secretion, making it a promising candidate for chronic treatment of diabetes . The stability and degradation of the compound in vivo need to be carefully monitored to ensure its efficacy and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances glucose responsiveness and insulin secretion without causing significant adverse effects . At higher doses, toxic effects such as liver toxicity and gastrointestinal disturbances have been observed .

Threshold effects have been identified, indicating that there is an optimal dosage range for the therapeutic use of this compound. Exceeding this range can lead to adverse effects, highlighting the importance of careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. The compound interacts with enzymes and cofactors that regulate insulin secretion and glucose uptake . It has been shown to modulate metabolic flux, leading to changes in metabolite levels and improved glucose homeostasis .

The compound’s interaction with the glucagon-like peptide 1 receptor plays a central role in its metabolic effects. By activating this receptor, this compound enhances the secretion of insulin and the uptake of glucose by cells, thereby improving overall metabolic function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its biochemical effects.

The compound’s distribution is influenced by its chemical properties, such as solubility and stability. It accumulates in tissues with high expression of the glucagon-like peptide 1 receptor, allowing for targeted activation of this receptor and subsequent metabolic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within cells, such as the plasma membrane, where the glucagon-like peptide 1 receptor is located . This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its site of action.

By localizing to the plasma membrane, this compound can effectively interact with the glucagon-like peptide 1 receptor and initiate intracellular signaling cascades. This precise localization is essential for the compound’s ability to modulate glucose metabolism and insulin secretion .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological or chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTENKTQBNUJPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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